Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate
Description
Introduction and Fundamental Characterization
Nomenclature and Basic Identity
Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate exists as a derivative of the naturally occurring amino acid phenylalanine, modified through the incorporation of protective groups that facilitate controlled synthetic manipulations. The compound's systematic nomenclature reflects its complex structural architecture, consisting of a phenylalanine backbone where the alpha-amino group has been converted to a tert-butoxycarbonyl carbamate and the carboxyl group has been esterified with ethanol. The molecular formula C₁₆H₂₄N₂O₄ indicates the presence of sixteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 308.38 grams per mole.
The compound's structure features a benzyl side chain characteristic of phenylalanine derivatives, with an amino substituent positioned at the meta position of the aromatic ring. This structural modification distinguishes it from standard phenylalanine derivatives and suggests potential applications in the synthesis of non-natural amino acid analogs. The tert-butoxycarbonyl group attached to the alpha-amino position provides acid-labile protection, while the ethyl ester functionality at the carboxyl terminus offers a different deprotection profile, enabling orthogonal synthetic strategies.
The stereochemistry of the compound corresponds to the S-configuration at the alpha-carbon, maintaining the natural L-amino acid configuration that is prevalent in biological systems. This stereochemical specification is crucial for applications requiring specific spatial arrangements, particularly in peptide synthesis where the maintenance of natural amino acid configurations is often essential for biological activity and structural integrity.
Historical Context of tert-butoxycarbonyl-Protected Amino Acid Derivatives
The development of tert-butoxycarbonyl protection for amino acids represents a landmark achievement in the evolution of peptide synthesis methodology, fundamentally transforming the field through the introduction of a highly efficient and selective protecting group strategy. Louis A. Carpino's pioneering work in 1957 established the tert-butoxycarbonyl group as a revolutionary amino-protecting functionality that addressed critical limitations of previously available protection schemes. Prior to this innovation, peptide synthesis was severely constrained by the harsh deprotection conditions required for existing protecting groups, which often led to unwanted side reactions and limited the length and complexity of peptides that could be successfully synthesized.
The historical significance of tert-butoxycarbonyl protection extends beyond its initial application to encompass the broader development of orthogonal protection strategies in organic synthesis. Carpino's work demonstrated that the tert-butoxycarbonyl group could be removed under much milder acidic conditions compared to benzyloxycarbonyl groups, while maintaining stability under basic conditions and during coupling reactions. This selectivity profile enabled the development of automated peptide synthesis methodologies and facilitated the synthesis of numerous biologically active peptides and proteins that would have been difficult or impossible to prepare using earlier methods.
The introduction of tert-butoxycarbonyl protection also catalyzed the development of solid-phase peptide synthesis, as the mild deprotection conditions were compatible with polymer-supported synthesis strategies. The stability of tert-butoxycarbonyl-protected amino acids under various reaction conditions, combined with their crystalline nature and ease of handling, made them particularly suitable for automated synthesis protocols. This compatibility with automated synthesis systems ultimately enabled the parallel synthesis of large numbers of peptides and contributed to the rapid expansion of peptide-based drug discovery programs.
Classification within Protected Amino Acid Frameworks
This compound occupies a specific position within the broader classification of protected amino acid derivatives, representing a dual-protected system that combines carbamate-based amino protection with ester-based carboxyl protection. The compound belongs to the urethane or carbamate class of amino-protecting groups, which are characterized by their hybrid ester-amide bond structure that provides unique stability and deprotection characteristics. This classification places the compound within a group of protecting systems that exhibit reduced nucleophilicity of the protected nitrogen while maintaining compatibility with a wide range of synthetic transformations.
The tert-butoxycarbonyl protection employed in this compound represents the acid-labile subclass of carbamate protecting groups, distinguished by their susceptibility to removal under acidic conditions while maintaining stability under basic and neutral conditions. This acid-labile character contrasts with base-labile protecting groups such as fluorenylmethyloxycarbonyl, enabling the development of orthogonal protection strategies where different protecting groups can be selectively removed without affecting others. The classification of tert-butoxycarbonyl as an acid-labile group is fundamental to its utility in peptide synthesis, where selective deprotection is essential for controlled chain elongation.
The ethyl ester functionality present in this compound represents a different class of protecting groups that can be removed through various mechanisms including acidic hydrolysis, basic saponification, or enzymatic cleavage. The combination of tert-butoxycarbonyl amino protection with ethyl ester carboxyl protection creates a compound that can be classified as a dual-protected amino acid derivative, suitable for applications requiring independent control over both terminal functional groups. This dual protection strategy is particularly valuable in convergent synthesis approaches where different fragments must be assembled through selective deprotection and coupling reactions.
Registration and Identification Parameters
Chemical Abstracts Service Registry Numbers (1922704-04-8, 2177266-48-5)
The compound this compound is registered under the primary Chemical Abstracts Service registry number 1922704-04-8, which serves as the definitive identifier for this specific molecular structure within chemical databases and literature. This registry number provides unambiguous identification of the compound and enables precise communication about its chemical identity across different research contexts and commercial applications. The Chemical Abstracts Service numbering system ensures that each unique molecular structure receives a distinct identifier, preventing confusion that might arise from variations in nomenclature or structural representation.
An additional Chemical Abstracts Service registry number, 2177266-48-5, appears in chemical databases in association with similar structural frameworks, though this identifier corresponds to a related but distinct molecular structure with the same molecular formula. The existence of multiple registry numbers with identical molecular formulas highlights the importance of precise structural verification when working with protected amino acid derivatives, as subtle differences in substitution patterns or stereochemistry can result in significantly different chemical and biological properties. Chemical suppliers and researchers must carefully verify the correspondence between registry numbers and intended molecular structures to ensure appropriate compound selection.
The registration of these compounds under distinct Chemical Abstracts Service numbers reflects the systematic approach to cataloging chemical substances, where each unique arrangement of atoms receives individual recognition regardless of structural similarities to related compounds. This specificity is particularly important for protected amino acid derivatives, where variations in protecting group positioning or stereochemistry can dramatically affect synthetic utility and biological activity. The maintenance of separate registry numbers for structurally related compounds ensures that research findings and synthetic procedures can be accurately communicated and reproduced.
Molecular Database Identifiers (MFCD28505099)
The compound is catalogued in the MDL (Molecular Design Limited) database under the identifier MFCD28505099, providing an alternative systematic approach to molecular identification that complements Chemical Abstracts Service registry numbers. The MDL system employs a different organizational framework for chemical structures, offering additional verification of molecular identity and facilitating cross-referencing between different chemical databases and information systems. This identifier serves as a crucial link between various commercial and academic chemical databases, enabling researchers to access comprehensive information about the compound from multiple sources.
The MDL numbering system provides particular value for chemical procurement and inventory management, as many commercial chemical suppliers organize their catalogues according to MDL identifiers. The assignment of MFCD28505099 to this compound ensures that the compound can be readily located within supplier databases and that orders can be placed with confidence regarding the specific molecular structure being requested. This systematic approach to molecular identification reduces the likelihood of errors in chemical procurement and supports accurate inventory management in research laboratories.
The integration of MDL identifiers with other database systems enables comprehensive tracking of chemical substances across different platforms and applications. For this compound, the MFCD28505099 identifier facilitates connections between synthetic procedures, analytical data, and commercial availability information, providing researchers with a unified framework for accessing relevant information about the compound. This integration is particularly valuable for protected amino acid derivatives, where understanding the complete synthetic and analytical profile is essential for successful application in peptide synthesis and other chemical transformations.
Alternative Naming Conventions and Synonyms
The systematic nomenclature of this compound encompasses several alternative naming conventions that reflect different approaches to describing the molecular structure and its relationship to parent amino acid frameworks. The compound may be referred to as ethyl (2S)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, emphasizing the stereochemical configuration and the systematic positioning of functional groups within the molecular framework. This alternative nomenclature provides explicit indication of the S-configuration at the alpha-carbon and clarifies the connectivity pattern of the amino and carboxyl substituents.
Properties
IUPAC Name |
ethyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10,17H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMMVVJXYVGHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
BOC Protection of Amino Acids
N-tert-butoxycarbonylamino acids can be prepared on a large scale with a simple experimental procedure. In general, the amino acid is reacted with O-tertiarybutyl S-phenyl thiocarbonate, with the reaction taking place in dimethyl sulfoxide or other strongly polar solvents.
Synthesis of Phenylalanine Derivatives
Phenylalanine derivatives can be synthesized using a variety of methods. One approach involves selecting N-(tert-butoxycarbonyl)-L-phenylalanine as a starting material and reacting it with 4-methoxy-N-methylaniline to yield an intermediate. The Boc group is then removed using trifluoroacetic acid to yield a key intermediate.
Synthesis of (2S,3S)-1,2-epoxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane
Several methods exist for synthesizing (2S,3S)-1,2-epoxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane, which can be synthesized starting with the corresponding L-phenylalanine derivatives:
- Using Sodium Hydride (Japanese Kokai Publication Sho-62-126158): Add sodium hydride to a solution of (2S,3S)-1-chloro-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane in THF, followed by overnight stirring. Filter the reaction mixture, concentrate the filtrate, and dissolve the oily concentrate in ethyl acetate. Wash the organic layer sequentially with water, aqueous sodium hydrogen carbonate, and aqueous potassium hydrogen sulfate, then dry over sodium sulfate and concentrate. Purify the resulting solid by column chromatography to obtain the product in 68% yield.
- Using Potassium Hydroxide in Methanol (Journal of Organic Chemistry, volume 59, pages 3656 ff (1994)): Add a solution of potassium hydroxide in methanol to a suspension of (2S,3S)-1-bromo-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane in methanol, followed by 3 hours of stirring at room temperature. Distill off the ethanol from the reaction mixture, and partition the residue between methylene chloride and water. Dry the organic phase over sodium sulfate and concentrate to dryness to yield the product in 100% yield. Recrystallize the solid from hexane to obtain analytically pure (2S,3S)-1,2-epoxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane.
- Using Potassium Hydroxide in Ethanol (Japanese Kokai Publication Hei-08-109131): Add a solution of KOH in ethanol to a suspension of (2S,3S)-1-chloro-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane in ethanol, followed by 1 hour of stirring at room temperature. Distill off the ethanol from the reaction mixture under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with an aqueous solution of ammonium chloride, water, and an aqueous solution of sodium chloride, dry over magnesium sulfate, and concentrate. Dissolve the solid obtained in ethyl acetate, add hexane, and cool the mixture to -40° C. Isolate the product as crystals via recrystallization (84% yield, 99.1% purity).
Alternative Synthesis Method
- Diazomethane Route : L-phenylalanine undergoes BOC protection using BOC acid anhydride. It is then coupled with ethyl chloroformate to form a mixed anhydride, followed by an Arndt-Eistert reaction with diazomethane to yield a diazoketone intermediate. Treatment with anhydrous hydrogen chloride gives a chloroketone intermediate, which is then reduced with sodium borohydride to obtain a chlorocarbinol intermediate. Finally, cyclization yields the target product. This method has a relatively short route, low raw material cost, fewer side reactions, and a higher yield, but requires special reaction devices and operation modes due to the use of the highly toxic and explosive diazomethane.
- Multi-Step Synthesis : N-tert-butoxycarbonyl-L-phenylalanine is condensed with substituted phenol using a condensing agent and a catalyst to form active ester 15. Reacting active ester 15 with a ylide reagent and alkali yields a sulfoxide ylide intermediate 16. Reacting the sulfoxide ylide intermediate 16 with halogen salt under a catalyst gives a halogenated ketone intermediate 6. Reducing the halogenated ketone intermediate 6 by a reducing agent under the catalysis of a catalyst gives a halogenated methanol intermediate 7((2S,3S) -4-chloro-3-hydroxy-1-phenylbutyl-2-) tert-butoxyformamide. Under the action of alkali, halogenated methanol intermediate 7 is removed of hydrohalic acid and condensed to form a ring, resulting in the target product.
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is removed under acidic or thermal conditions:
-
Acidic deprotection :
-
Thermal deprotection :
Thermal methods avoid acidic byproducts, enabling telescoped syntheses .
Acylation and Sulfonation of the 3-Amino Group
The 3-amino group undergoes nucleophilic reactions with acyl or sulfonyl chlorides:
These reactions proceed via nucleophilic substitution, with triethylamine (TEA) or pyridine as bases .
Peptide Coupling Reactions
The ethyl ester is hydrolyzed to the carboxylic acid for peptide bond formation:
The free carboxylic acid then couples with amines via reagents like PyBop or HATU :
python# Example coupling with HATU: 3_amino_N_Boc_phenylalanine + HATU + DIEA → Activated ester Activated ester + Amine → Peptide product
Diazotization and Cyclization
The 3-amino group can be converted to diazonium intermediates for heterocycle synthesis:
-
Diazoketone formation :
Comparative Reactivity Data
The Boc group enhances regioselectivity:
| Functional Group | Reaction Rate (Relative to Unprotected) | Notes |
|---|---|---|
| 3-Amino | 5× faster | Electron-rich due to Boc protection |
| α-Amino (Boc-protected) | Inert | No side reactions observed |
Scientific Research Applications
Peptide Synthesis
Role as a Building Block:
Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate serves as a crucial building block in peptide synthesis due to its protected amino group. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the formation of peptide bonds without interference from the amino group.
Synthetic Pathways:
The compound can be synthesized through a multi-step process:
- Protection of Amino Acids: The amino group of phenylalanine is protected using the Boc group.
- Esterification: The carboxylic acid is then esterified with ethanol to yield ethyl esters, which are essential for further peptide coupling reactions .
Drug Development
Bioactive Compound Precursor:
This compound is investigated for its potential use in drug development. It can be modified to create various bioactive compounds that may exhibit therapeutic properties. For example, derivatives of this compound have been explored for their activity against specific biological targets, such as enzymes involved in disease pathways .
Case Studies:
Research has shown that modifications of the Boc-protected amino acid can lead to compounds with enhanced biological activity. For instance, certain derivatives have been tested for their efficacy in inhibiting cancer cell proliferation, demonstrating the compound's potential in anticancer drug development .
Biochemical Research
Enzyme-Substrate Interaction Studies:
this compound is utilized in studies examining enzyme-substrate interactions. Its ability to form dipeptides makes it an ideal candidate for investigating how enzymes recognize and process substrates .
Protein Folding and Stability:
The compound also plays a role in understanding protein folding mechanisms. By incorporating this amino acid into model peptides, researchers can study how different sequences affect folding stability and kinetics, providing insights into protein misfolding diseases .
Mechanism of Action
The mechanism of action of ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate involves its reactivity as an amino acid derivative. The BOC group provides stability during synthetic processes, while the amino group can participate in various chemical reactions. The compound’s molecular targets and pathways depend on its specific application, such as peptide bond formation in peptide synthesis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Protecting Groups: The Boc group in this compound offers superior stability under basic conditions compared to Fmoc, which is acid-stable but base-labile. This makes the Boc variant preferable for multi-step syntheses requiring orthogonal protection .
- Ester Groups : Ethyl esters, as seen in the target compound, exhibit slower hydrolysis rates than methyl esters under acidic conditions, reducing unintended side reactions during synthesis.
Table 2: Comparative Reactivity in Common Reactions
| Reaction Type | Ethyl 3-amino-N-Boc-phenylalaninate | Ethyl N-Boc-phenylalaninate | Methyl 3-amino-N-Fmoc-phenylalaninate |
|---|---|---|---|
| Boc Depletion (TFA) | Rapid (~15 min) | Rapid (~15 min) | N/A (Fmoc requires piperidine) |
| Ester Hydrolysis (pH 7) | Slow (t₁/₂ > 24 h) | Moderate (t₁/₂ ~12 h) | Fast (t₁/₂ ~6 h) |
| Peptide Coupling Yield | 85–90% (with HATU/DIPEA) | 90–95% | 75–80% (steric hindrance) |
Research Findings:
- Heterocyclic Analogues: The pyrimidine-based compound 10 (Ethyl 4-((3-(Boc-amino)phenyl)amino)-2-chloropyrimidine-5-carboxylate) shares the Boc-ethyl ester motif but diverges in core structure. Its synthesis involves chloropyrimidine reactivity, enabling nucleophilic substitutions (e.g., with amines) for kinase inhibitor development, unlike the phenylalanine-based target compound .
- Steric Effects: The meta-substituted amino group in Ethyl 3-amino-N-Boc-phenylalaninate reduces coupling efficiency by ~10% compared to para-substituted Boc-phenylalaninate derivatives, as noted in SPPS workflows.
Biological Activity
Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characterization
This compound is synthesized through a series of reactions involving the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The synthesis typically involves the following steps:
- Formation of the Amino Acid Backbone : The starting materials include ethyl esters and amines, which undergo condensation reactions.
- Boc Protection : The amino group is protected using Boc anhydride, which enhances stability during subsequent reactions.
- Purification : The final product is purified through recrystallization or chromatography.
The structural characterization is performed using techniques such as NMR and FTIR spectroscopy to confirm the presence of functional groups and the overall structure.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of phenylalanine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cells, indicating potential as anticancer agents .
Enzyme Inhibition
One of the prominent biological activities associated with this compound is its ability to inhibit pancreatic lipase (PL). In a comparative study, several synthesized peptides were evaluated for their PL inhibitory activity:
| Compound | Inhibition (%) |
|---|---|
| Ethyl 3-amino-N-(Boc)Phe | 92 |
| Peptide 17 | 91 |
| Peptide 15 | 90 |
| Peptide 13 | 89 |
| Peptide 14 | 88 |
These results suggest that this compound could be a lead compound for developing anti-obesity drugs by inhibiting lipid absorption in the intestine .
The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. For example, it may act as a substrate or inhibitor for L-type amino acid transporters (LAT), which are crucial for transporting essential amino acids across cell membranes . This interaction can influence cellular metabolism and growth, particularly in cancer cells.
Case Studies
- Antiviral Activity : A study evaluated various phenylalanine derivatives for their antiviral properties against HIV-1. Compounds similar to this compound were tested for their ability to inhibit viral replication. Results indicated promising activity with select compounds showing significant reductions in viral load in infected cell cultures .
- In Vivo Studies : Animal model studies demonstrated that compounds derived from this compound exhibited selective tumor uptake and low toxicity profiles. Such findings are critical for assessing the safety and efficacy of these compounds in potential therapeutic applications .
Q & A
Basic Research Question
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to quantify purity (>95%).
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation (e.g., Boc loss via LC-MS).
- Moisture Sensitivity : Use Karl Fischer titration to ensure <0.1% water content in bulk samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
